![molecular formula C9H10N4O B2831590 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine CAS No. 2201320-75-2](/img/structure/B2831590.png)
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withNicotinamide phosphoribosyltransferase (NAMPT) , which catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target .
Mode of Action
For instance, similar compounds have been shown to inhibit the activity of CYP enzymes .
Biochemical Pathways
Given its potential interaction with nampt, it may influence theNAD+ salvage pathway , which is crucial for cellular energy metabolism.
Result of Action
Similar compounds have shown potent activity against certain enzymes , suggesting that this compound may also exert its effects through enzyme inhibition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of 1,2-diamines with α-haloketones.
Coupling Reaction: The final step involves the coupling of the methylated pyrazole with the pyrazine ring through an ether linkage. This can be achieved using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and pyrazine rings.
Reduction: Reduced derivatives, potentially leading to the formation of dihydropyrazine or dihydropyrazole.
Substitution: Substituted pyrazine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 2-(1-methyl-1H-pyrazol-4-yl)quinoline
- 2-(1-methyl-1H-pyrazol-4-yl)benzoxazole
Uniqueness
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine is unique due to its combination of pyrazole and pyrazine rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs, which may only contain one of these heterocyclic rings.
Propiedades
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-6-8(4-12-13)7-14-9-5-10-2-3-11-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISLSMGDEGALRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)
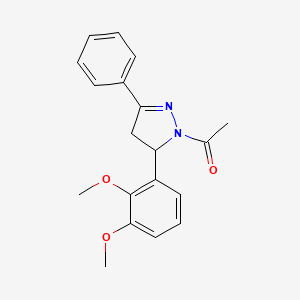
![2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane](/img/structure/B2831510.png)
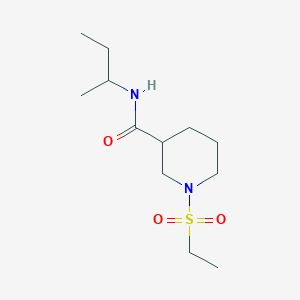
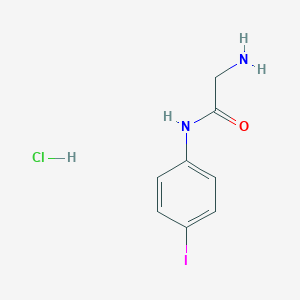
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2831516.png)
![methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2831522.png)
![Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2831523.png)
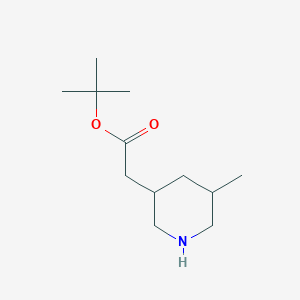

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831527.png)
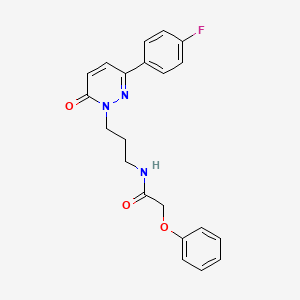
![4-[3-(methylsulfanyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2831530.png)
